1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA
Description
1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its unique chemical properties
Properties
IUPAC Name |
1-methyl-3-(1-phenylcyclopropyl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-24(14-19-22-18(15-26-19)16-8-4-2-5-9-16)20(25)23-21(12-13-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVEWGXRQFFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)NC3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified biological activities.
Scientific Research Applications
1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-METHYL-1-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]-3-(1-PHENYLCYCLOPROPYL)UREA can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
